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Compound of Interest

Compound Name: Propargyl-PEG2-CH2COOH

Cat. No.: B3170540

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Propargyl-PEG2-CH2COOH, a
versatile bifunctional linker commonly employed in bioconjugation, drug delivery, and the
development of Proteolysis Targeting Chimeras (PROTACS). This guide includes a summary of
suppliers and pricing, detailed experimental protocols for its primary applications, and
visualizations of relevant pathways and workflows.

Supplier and Pricing Overview

Propargyl-PEG2-CH2COOH is commercially available from several suppliers. The following
table summarizes pricing information from various sources for research-grade material. Prices
are subject to change and may not include shipping and handling fees. For bulk quantities or
GMP-grade material, direct inquiry with the suppliers is recommended.
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. Catalog . . .

Supplier Purity Quantity Price (USD)
Number

Precise PEG AG-1821Q2 >96% Not Specified $420.00

MedKoo

o 123238 >98% 50mg $350.00

Biosciences

100mg $650.00

BroadPharm BP-23165 98% Inquire Inquire

MedChemExpres N _ _
HY-41922 Not Specified Inquire Inquire

S

Core Applications and Experimental Protocols

Propargyl-PEG2-CH2COOH possesses two key functional groups: a terminal alkyne
(propargyl group) and a carboxylic acid. This dual functionality allows for sequential or
orthogonal conjugation to different molecules. The propargyl group readily participates in
copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC), a cornerstone of "click chemistry,” to
form a stable triazole linkage with azide-modified molecules. The carboxylic acid can be
activated to form a stable amide bond with primary amine groups.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Protocol

This protocol outlines a general procedure for conjugating Propargyl-PEG2-CH2COOH to an
azide-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

Propargyl-PEG2-CH2COOH

Azide-functionalized molecule of interest

Copper(ll) sulfate (CuS0O4)

Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine (TBTA)

Deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

Organic solvent (e.g., DMSO or DMF) for dissolving reagents

Reaction vessel

Procedure:

» Reagent Preparation:

Prepare a stock solution of Propargyl-PEG2-CH2COOH in a suitable organic solvent like
DMSO or DMF.

Prepare a stock solution of the azide-functionalized molecule in an appropriate buffer or
solvent.

Prepare a stock solution of CuSO4 in deionized water (e.g., 100 mM).

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or a
water/DMSO mixture.

Reaction Setup:

In a reaction vessel, combine the azide-functionalized molecule and Propargyl-PEG2-
CH2COOH in the desired molar ratio (a slight excess of the PEG linker is often used).

Add the copper-chelating ligand to the reaction mixture. A typical molar ratio of ligand to
copper is 5:1.

Add the CuSO4 solution to the reaction mixture. The final concentration of copper typically
ranges from 50 uM to 1 mM.
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o Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final
concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

e Reaction Conditions:
o The reaction is typically carried out at room temperature.

o The reaction time can vary from 1 to 12 hours, depending on the reactivity of the
substrates.

o The reaction progress can be monitored by analytical techniques such as LC-MS or
HPLC.

e Purification:

o Once the reaction is complete, the desired conjugate can be purified using standard
techniques such as size exclusion chromatography, affinity chromatography, or dialysis to
remove excess reagents and byproducts.

Amine Coupling (Amide Bond Formation) Protocol

This protocol describes the conjugation of the carboxylic acid moiety of Propargyl-PEG2-
CH2COOH to a primary amine-containing molecule. This reaction typically requires the
activation of the carboxylic acid.

Materials:

e Propargyl-PEG2-CH2COOH

» Amine-containing molecule of interest

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
 Activation buffer (e.g., MES buffer, pH 4.5-6.0)

e Coupling buffer (e.g., PBS, pH 7.2-7.5)
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e Quenching solution (e.g., hydroxylamine or Tris buffer)
e Organic solvent (e.g., DMSO or DMF)

e Reaction vessel

Procedure:

» Reagent Preparation:

o Dissolve Propargyl-PEG2-CH2COOH in an appropriate organic solvent or the activation
buffer.

o Dissolve the amine-containing molecule in the coupling buffer.

o Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the activation buffer or an
organic solvent.

o Carboxylic Acid Activation:
o In areaction vessel, add the Propargyl-PEG2-CH2COOH solution.

o Add EDC and NHS (or sulfo-NHS) to the reaction mixture. A molar excess of EDC and
NHS over the carboxylic acid is typically used.

o Allow the activation reaction to proceed for 15-30 minutes at room temperature.

e Amine Coupling:
o Add the amine-containing molecule to the activated Propargyl-PEG2-CH2COOH solution.
o The reaction is typically carried out at room temperature for 2 hours to overnight.

o The pH of the reaction mixture should be maintained between 7.2 and 7.5 for efficient
coupling.

e Quenching and Purification:
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o After the desired reaction time, quench any unreacted activated carboxylic acid groups by
adding a quenching solution.

o Purify the resulting conjugate using appropriate chromatography techniques (e.g., size
exclusion, ion exchange) or dialysis to remove unreacted molecules and coupling
reagents.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the core mechanisms and
workflows involving Propargyl-PEG2-CH2COOH.
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Caption: The PROTAC mechanism of action.
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Step 1: Amine Coupling
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Caption: PROTAC synthesis experimental workflow.

 To cite this document: BenchChem. [Propargyl-PEG2-CH2COOH: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3170540#propargyl-peg2-ch2cooh-supplier-and-

pricing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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